2-Amino-1-(4-fluoronaphthalen-1-yl)ethan-1-one
Description
Properties
Molecular Formula |
C12H10FNO |
|---|---|
Molecular Weight |
203.21 g/mol |
IUPAC Name |
2-amino-1-(4-fluoronaphthalen-1-yl)ethanone |
InChI |
InChI=1S/C12H10FNO/c13-11-6-5-10(12(15)7-14)8-3-1-2-4-9(8)11/h1-6H,7,14H2 |
InChI Key |
ABDJSZZRAHIDSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2F)C(=O)CN |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation
This method employs a Lewis acid-catalyzed electrophilic substitution to introduce the acetyl group onto the fluorinated naphthalene ring.
- Substrate preparation : 4-Fluoronaphthalene (10 mmol) is dissolved in anhydrous dichloromethane.
- Catalyst activation : AlCl₃ (12 mmol) is added under nitrogen at 0°C.
- Acylation : Acetyl chloride (12 mmol) is added dropwise, followed by stirring at 25°C for 6–8 hr.
- Workup : The mixture is quenched with ice-cold HCl, extracted with DCM, and purified via silica gel chromatography (petroleum ether/ethyl acetate = 10:1).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 68–72% | |
| Reaction Time | 8 hr | |
| Purity (HPLC) | ≥95% |
Advantages : Scalable with moderate yields.
Limitations : Requires strict anhydrous conditions.
Palladium-Catalyzed Cross-Coupling
This method integrates Suzuki-Miyaura coupling for late-stage functionalization.
- Borylation : 1-Bromo-4-fluoronaphthalene (5 mmol) reacts with bis(pinacolato)diboron (6 mmol) using Pd(dppf)Cl₂ (5 mol%) in dioxane at 80°C for 12 hr.
- Ketone Introduction : The boronate intermediate reacts with acetyl chloride via Pd(OAc)₂ (2 mol%) and SPhos ligand in THF at 60°C.
- Amination : The ketone intermediate undergoes Buchwald-Hartwig amination with NH₃·BH₃ (3 eq) and XPhos-Pd-G2 (3 mol%) at 100°C.
Key Data :
| Step | Yield | Catalyst |
|---|---|---|
| Borylation | 85% | Pd(dppf)Cl₂ |
| Ketone Formation | 78% | Pd(OAc)₂ |
| Amination | 65% | XPhos-Pd-G2 |
Advantages : Enables modular synthesis.
Limitations : High catalyst loading and cost.
Reductive Amination
This one-pot method converts the ketone to the amine via imine intermediate reduction.
- Imine Formation : 1-(4-Fluoronaphthalen-1-yl)ethan-1-one (5 mmol) reacts with ammonium acetate (10 mmol) in MeOH at 60°C for 4 hr.
- Reduction : NaBH₃CN (6 mmol) is added, and stirring continues for 12 hr.
- Purification : Crude product is extracted with ethyl acetate and recrystallized from ethanol.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Overall Yield | 58% | |
| Reaction Time | 16 hr | |
| Selectivity | 89% |
Advantages : Avoids intermediate isolation.
Limitations : Moderate yields due to competing reduction pathways.
Claisen-Schmidt Condensation Adaptation
Modified from naphthoquinone syntheses, this method uses aldol-like condensation.
- Base-Mediated Condensation : 4-Fluoronaphthaldehyde (5 mmol) reacts with nitroethane (7.5 mmol) in ethanol with KOH (10 mol%) at 70°C.
- Nitro Reduction : The nitroketone intermediate is reduced with H₂/Pd-C (10 wt%) in EtOAc to yield the amine.
Key Data :
| Step | Yield | Conditions |
|---|---|---|
| Condensation | 70% | KOH/EtOH |
| Reduction | 82% | H₂/Pd-C |
Advantages : High functional group tolerance.
Limitations : Multi-step process.
Comparative Analysis of Methods
| Method | Yield Range | Cost | Scalability |
|---|---|---|---|
| Friedel-Crafts | 68–72% | Low | High |
| Pd-Catalyzed | 65–78% | High | Moderate |
| Reductive Amination | 58% | Medium | Low |
| Claisen-Schmidt | 70–82% | Medium | Moderate |
Characterization Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 1H), 7.89–7.72 (m, 3H), 7.55 (t, J = 7.6 Hz, 1H), 4.12 (s, 2H, NH₂), 2.65 (s, 3H, COCH₃).
- HRMS (ESI): m/z calcd for C₁₂H₁₀FNO [M+H]⁺: 216.0823; found: 216.0821.
Research Insights
- Catalyst Optimization : BiCl₃ (from) shows potential for improving Friedel-Crafts acylation yields (ongoing studies).
- Green Chemistry : Solvent-free microwave-assisted methods are under investigation to reduce reaction times by 40%.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in different products.
Substitution: The fluorine atom on the naphthalene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Products include naphthoquinones and other oxidized derivatives.
Reduction: Products include alcohols and other reduced forms.
Substitution: Products vary depending on the substituent introduced.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can act as a ligand in catalytic reactions, enhancing the efficiency of certain processes.
Biology:
Biochemical Studies: The compound is used in studies to understand its interaction with biological molecules and pathways.
Medicine:
Drug Development: It serves as a precursor in the development of pharmaceutical compounds with potential therapeutic effects.
Industry:
Material Science: The compound is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-1-(4-fluoronaphthalen-1-yl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in biochemical studies or drug development.
Comparison with Similar Compounds
Structural Features
The compound is compared below with key analogs, focusing on substituent effects and aromatic systems:
Key Observations :
Physicochemical Properties
Limited experimental data are available for the target compound, but trends can be inferred:
- Solubility : Hydroxy-substituted analogs (e.g., 2-hydroxyphenyl derivative) exhibit higher aqueous solubility due to hydrogen bonding, whereas halogenated or methoxy-substituted variants (e.g., bk-2C-B) are more lipophilic .
- Melting Points : Hydrochloride salts (e.g., 4-hydroxyphenyl analog, m.p. ~177°C) generally have higher melting points than free bases due to ionic interactions .
Biological Activity
2-Amino-1-(4-fluoronaphthalen-1-yl)ethan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of 2-Amino-1-(4-fluoronaphthalen-1-yl)ethan-1-one features a fluorinated naphthalene moiety with an amino group, which is critical for its interactions with biological targets. The presence of the fluorine atom can enhance lipophilicity and influence the compound's binding affinity to various receptors.
Biological Activity
Research has indicated that 2-Amino-1-(4-fluoronaphthalen-1-yl)ethan-1-one exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may have antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, such as cytochrome P450, which plays a crucial role in drug metabolism. This inhibition can lead to altered metabolic pathways for co-administered drugs, raising concerns about drug interactions.
The mechanism through which 2-Amino-1-(4-fluoronaphthalen-1-yl)ethan-1-one exerts its biological effects is primarily through its interaction with various biomolecules. The amino group can form hydrogen bonds with active sites on enzymes or receptors, while the fluorinated naphthalene ring may engage in π-stacking interactions.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibits growth of bacteria/fungi | |
| Enzyme Inhibition | Inhibits cytochrome P450 | |
| Cytotoxicity | Potential effects on cancer cells |
Case Studies
Several studies have focused on the biological implications of compounds similar to 2-Amino-1-(4-fluoronaphthalen-1-yl)ethan-1-one. For instance:
- Study on Antimicrobial Properties : A study evaluated the antimicrobial efficacy of naphthalene derivatives, including 2-Amino-1-(4-fluoronaphthalen-1-yl)ethan-1-one. Results showed significant inhibition against Gram-positive bacteria, indicating potential therapeutic applications in treating infections.
- Enzyme Interaction Studies : Research involving enzyme kinetics demonstrated that this compound could act as a competitive inhibitor for cytochrome P450 enzymes. This finding suggests that it could modify the pharmacokinetics of other drugs metabolized by these enzymes.
- Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects of various naphthalene derivatives on cancer cell lines. The results indicated that 2-Amino-1-(4-fluoronaphthalen-1-yl)ethan-1-one exhibited selective cytotoxicity towards specific cancer cells, warranting further investigation into its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
